nu2058

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NU2058 implique la réaction de la guanine avec le chlorure de cyclohexylméthyle en conditions basiques. La réaction se déroule généralement comme suit :

- La guanine est dissoute dans un solvant approprié tel que le diméthylsulfoxyde (DMSO).

- Le chlorure de cyclohexylméthyle est ajouté à la solution.

- Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées.

- Le produit, O6-(cyclohexylméthyl)guanine, est isolé par filtration et purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle, et l'emploi de techniques de purification à grande échelle pour assurer un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

NU2058 subit principalement des réactions de substitution en raison de la présence de la fraction guanine. Il peut également participer à des liaisons hydrogène et à d'autres interactions non covalentes en raison de sa structure.

Réactifs et conditions courants

Réactions de substitution : this compound peut réagir avec divers agents alkylants en conditions basiques pour former des dérivés substitués.

Liaison hydrogène : La fraction guanine dans this compound peut former des liaisons hydrogène avec des bases complémentaires ou d'autres donneurs/accepteurs de liaisons hydrogène.

Principaux produits

Les principaux produits formés à partir de réactions impliquant this compound sont généralement des dérivés de guanine substitués, en fonction des réactifs et des conditions spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases dépendantes des cyclines et le développement de nouveaux inhibiteurs de CDK.

Biologie : Employé dans des études du cycle cellulaire pour comprendre la régulation de la division cellulaire et le rôle des CDK dans divers processus cellulaires.

Médecine : Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit CDK2 and CDK1, which are crucial for cell cycle progression in cancer cells .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive la poche de liaison à l'ATP de CDK2 et CDK1. Cette inhibition empêche la phosphorylation des protéines cibles requises pour la progression du cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et potentiellement à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires de this compound comprennent CDK2 et CDK1, et il interfère avec les voies impliquées dans la régulation du cycle cellulaire .

Applications De Recherche Scientifique

NU2058 is a guanine-based CDK inhibitor with therapeutic potential . Research indicates that it may be a potential anticancer agent with low toxicity for CRC (colorectal cancer) patients .

Scientific Research Applications of this compound

- Targeting Colorectal Cancer: this compound selectively inhibits the proliferation of CRC cells with nuclear β-catenin activation in vitro and in vivo . It targets the Wnt/β-catenin pathway, which is often excessively activated in CRC patients .

- Mechanism of Action: this compound directly targets Ran-binding protein 3 (RanBP3). By increasing the interaction between RanBP3 and β-catenin, this compound promotes the nuclear export of β-catenin, which in turn inhibits the transcription of c-Myc and cyclin D1, inducing cell senescence .

- Impact on Tumor Growth: Studies involving subcutaneous tumor xenografts in mice demonstrated that oral administration of this compound (15 mg/kg/day) reduced the volumes of tumors generated by DLD1 and HCT15 cells by 53% and 62%, respectively . Ki-67 immunohistochemical staining showed that this compound significantly suppressed the proliferation index of these tumor xenografts .

- Cellular Senescence Induction: this compound induces cell senescence by directly targeting RanBP3-β-catenin signaling in CRC cells .

- Combination Therapy: The translational significance of this compound, alone or in combination with chemotherapeutic drugs like oxaliplatin and irinotecan (SN38), has been demonstrated in orthotopic tumor and patient-derived xenograft models .

- Activity Against Other Cancers: this compound has shown the ability to inhibit cell proliferation in esophageal and liver cancer cells .

Data Table: Effects of this compound on Tumor Xenografts

| Cell Line | Tumor Volume Reduction | Proliferation Index Suppression |

|---|---|---|

| DLD1 | 53% | Significant |

| HCT15 | 62% | Significant |

| SW620 | No change | Not significant |

Case Studies

- In vivo Study: In a study using nude mice with subcutaneous tumor xenografts, this compound was orally administered at 15 mg/kg/day. The results indicated that this compound reduced the tumor volumes of DLD1 and HCT15 cell-derived xenografts by 53% and 62%, respectively. There were no significant changes in body weight, critical organ histology, serum levels of AST and ALT, or various blood indexes between the treatment and control groups, suggesting low toxicity .

- CRC Cell Lines: Experiments on CRC cell lines with varying nuclear expression of β-catenin identified this compound as a selective inhibitor of proliferation in cells with nuclear β-catenin activation . Further analysis showed increased β-galactosidase staining in DLD1 and HCT15 cells exposed to this compound, confirming cellular senescence .

Mécanisme D'action

NU2058 exerts its effects by competitively inhibiting the ATP-binding pocket of CDK2 and CDK1. This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets of this compound include CDK2 and CDK1, and it interferes with the pathways involved in cell cycle regulation .

Comparaison Avec Des Composés Similaires

NU2058 est unique dans sa structure et son mode d'inhibition par rapport aux autres inhibiteurs de CDK. Parmi les composés similaires, citons :

Olomoucine : Un autre inhibiteur de CDK qui se lie dans une orientation différente dans la poche de liaison à l'ATP de CDK2.

Roscovitine : Un inhibiteur de CDK à base de purine avec une orientation et une spécificité de liaison différentes par rapport à this compound.

This compound se distingue par ses caractéristiques de liaison spécifiques et son inhibition puissante de CDK2 et CDK1, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Activité Biologique

NU2058, a purine-based compound, has garnered attention for its biological activity, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article synthesizes findings from various studies to elucidate its mechanisms, efficacy in cancer treatment, and potential therapeutic applications.

This compound primarily inhibits CDK1 and CDK2, which are pivotal in regulating the cell cycle. The compound's structure allows it to form strong interactions within the ATP-binding site of CDK2, enhancing its inhibitory effects. Notably, the presence of a cyclohexylmethyl group at the O6 position optimizes its binding affinity, making it a potent inhibitor of these kinases .

Colorectal Cancer (CRC)

A significant study demonstrated that this compound selectively inhibits the proliferation of CRC cells exhibiting nuclear β-catenin activation. It was identified through a screening process involving 280 bioactive compounds and showed efficacy in both in vitro and in vivo models. Notably, this compound was found to induce cellular senescence rather than apoptosis in CRC cells, suggesting a unique mechanism of action .

Key Findings:

- Cell Lines Tested: DLD1 and HCT15 showed reduced nuclear β-catenin levels upon treatment.

- Mechanism: Increased interaction between RanBP3 (a tumor suppressor) and β-catenin promotes nuclear export of β-catenin.

- Cell Cycle Arrest: this compound induced G1 phase arrest, evidenced by decreased expression of cyclins D1, CDK4, and CDK6 .

Other Cancer Types

In addition to CRC, this compound has shown potential against esophageal and liver cancer cells. The compound's ability to inhibit cell proliferation across various cancer types highlights its broad-spectrum anticancer activity .

Synergistic Effects with Chemotherapeutics

This compound has been studied for its ability to enhance the cytotoxic effects of traditional chemotherapeutics like cisplatin and melphalan. In head and neck cancer cells, this compound increased the effectiveness of cisplatin by enhancing intracellular platinum levels and DNA adduct formation without increasing DNA damage from melphalan .

Table 1: Efficacy of this compound with Chemotherapeutics

| Chemotherapeutic | Dose Modification Factor | Mechanism |

|---|---|---|

| Cisplatin | 3.1 | Increases platinum-DNA adducts |

| Melphalan | 2.3 | Enhances cytotoxicity without increasing DNA adduct formation |

Case Studies

Several case studies have documented the clinical implications of this compound:

- Colorectal Cancer Study : In a patient-derived xenograft model, this compound exhibited low toxicity while effectively reducing tumor size when combined with standard chemotherapy .

- Androgen-Independent Prostate Cancer : A study indicated that this compound could inhibit growth in androgen-independent prostate cancer cell lines, demonstrating its potential as a treatment option for resistant forms of this disease .

Propriétés

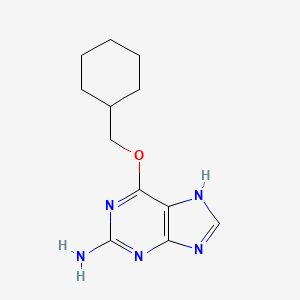

IUPAC Name |

6-(cyclohexylmethoxy)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGXGTJJAOZBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161058-83-9 | |

| Record name | NU 2058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NU-2058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.